Product packaging for 1-(Butylsulfanyl)-4-nitrobenzene(Cat. No.:)

1-(Butylsulfanyl)-4-nitrobenzene

Cat. No.: B8025888
M. Wt: 211.28 g/mol
InChI Key: WHYOJLDOGJLLID-UHFFFAOYSA-N
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Description

Significance of Aryl Thioether Motifs in Synthetic Organic Chemistry

Aryl thioethers are a crucial structural motif found in numerous pharmaceuticals, agrochemicals, and materials. researchgate.net Their presence can significantly influence a molecule's biological activity and physical properties. The synthesis of aryl thioethers has traditionally been achieved through various cross-coupling reactions, often employing transition metal catalysts to forge the carbon-sulfur bond. nih.gov The development of new and efficient methods for creating these linkages remains an active area of research, as it expands the toolbox available to chemists for constructing complex molecules. dntb.gov.uarsc.org

Contextualizing Nitrobenzene (B124822) Derivatives as Advanced Building Blocks

Nitrobenzene and its derivatives are fundamental building blocks in organic synthesis. nih.govresearchgate.net The nitro group is a powerful electron-withdrawing group, which activates the aromatic ring for nucleophilic aromatic substitution and can be readily transformed into other functional groups, most notably amines. This versatility makes nitroaromatic compounds key starting materials for a diverse range of products, including dyes, pharmaceuticals, and polymers. researchgate.netfrontiersin.org The strategic placement of a nitro group on an aromatic ring allows for controlled and predictable reactions, guiding the synthesis towards the desired product. libretexts.org

Research Trajectories for 1-(Butylsulfanyl)-4-nitrobenzene within Modern Organic Synthesis

Within the broader class of substituted nitroaromatic thioethers, this compound has emerged as a compound of interest. Research efforts are directed towards its efficient synthesis and its utilization as a precursor for more complex molecules. A primary research trajectory involves the reduction of the nitro group to an amine, yielding 4-(butylsulfanyl)aniline. This resulting aniline (B41778) is a valuable intermediate for the synthesis of various dyes, polymers, and biologically active compounds. Further investigations explore the oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone, which can modulate the electronic properties and potential applications of the molecule.

Chemical Properties and Synthesis of this compound

The chemical behavior and preparation of this compound are central to its utility in organic synthesis.

Physicochemical Properties

This compound is a solid at room temperature with a defined melting point. Its molecular structure, featuring a polar nitro group and a nonpolar butyl chain, results in moderate solubility in common organic solvents.

PropertyValue
Molecular FormulaC10H13NO2S
Molecular Weight211.28 g/mol
AppearancePale yellow solid
Melting Point45-47 °C

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic aromatic substitution of a suitable nitrobenzene derivative.

Common Synthetic Routes

A prevalent method involves the reaction of 1-chloro-4-nitrobenzene (B41953) with 1-butanethiol (B90362) in the presence of a base. The base, often sodium hydroxide (B78521) or potassium carbonate, deprotonates the thiol to form the more nucleophilic thiolate anion, which then displaces the chloride on the aromatic ring.

ReactantsReagents and ConditionsProduct
1-Chloro-4-nitrobenzene, 1-ButanethiolPotassium carbonate, Dimethylformamide (DMF), 80 °CThis compound
1-Fluoro-4-nitrobenzene, 1-ButanethiolPotassium carbonate, Acetonitrile, RefluxThis compound

Applications of this compound in Organic Synthesis

The primary application of this compound lies in its role as a versatile intermediate for the synthesis of more elaborate molecules.

Intermediate for the Synthesis of 4-(Butylsulfanyl)aniline

One of the most significant applications of this compound is its conversion to 4-(butylsulfanyl)aniline. This transformation is readily accomplished through the reduction of the nitro group.

Reduction of the Nitro Group

Various reducing agents can be employed to convert the nitro group to an amine. Common methods include catalytic hydrogenation using hydrogen gas and a metal catalyst like palladium on carbon (Pd/C), or chemical reduction with reagents such as tin(II) chloride in hydrochloric acid. The resulting 4-(butylsulfanyl)aniline is a valuable building block for the synthesis of azo dyes, pharmaceuticals, and other specialty chemicals.

Precursor for Sulfoxide and Sulfone Derivatives

The sulfide linkage in this compound can be selectively oxidized to form the corresponding sulfoxide and sulfone. These transformations alter the electronic properties of the molecule, which can be advantageous in various applications.

Oxidation of the Sulfide

Controlled oxidation, often with reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), can yield either the sulfoxide or, with a stronger oxidizing agent or harsher conditions, the sulfone. These derivatives can have applications in medicinal chemistry and materials science.

Spectroscopic Data and Characterization

The structural confirmation of this compound relies on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are essential for elucidating the structure of the molecule. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, as well as the protons of the butyl group. The chemical shifts and coupling patterns provide detailed information about the connectivity of the atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will exhibit strong absorption bands corresponding to the nitro group (typically around 1520 and 1340 cm⁻¹) and the C-S stretching vibration.

Mass Spectrometry (MS)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2S B8025888 1-(Butylsulfanyl)-4-nitrobenzene

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butylsulfanyl-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h4-7H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYOJLDOGJLLID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Transformations Involving 1 Butylsulfanyl 4 Nitrobenzene and Its Analogues

Exploration of C-S Bond Formation Mechanisms

The formation of the thioether linkage (C-S bond) is a cornerstone of synthesizing 1-(butylsulfanyl)-4-nitrobenzene. This bond can be constructed through several powerful synthetic methodologies, each with a distinct reaction mechanism.

Pathways in Transition-Metal-Catalyzed Cross-Couplings

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-heteroatom bonds, including the C-S bond in aryl thioethers. chemistryjournals.net These reactions typically involve a catalytic cycle that facilitates the coupling of an aryl halide or pseudohalide with a thiol. Palladium, nickel, and iron are common metals used in these catalytic processes. chemistryjournals.net

The generally accepted mechanism for these cross-coupling reactions proceeds through three fundamental steps: chemistryjournals.net

Oxidative Addition : The low-valent transition-metal catalyst (e.g., Pd(0) or Ni(0)) reacts with an aryl halide (e.g., 4-halonitrobenzene), inserting itself into the carbon-halogen bond. This step forms a high-valent organometallic complex.

Transmetalation : The thiol, typically as a thiolate salt, coordinates to the metal center, replacing the halide. This step transfers the sulfur-containing group to the transition metal.

Reductive Elimination : The final step involves the formation of the C-S bond as the aryl and sulfanyl (B85325) groups are eliminated from the metal center. This regenerates the low-valent catalyst, allowing it to re-enter the catalytic cycle. chemistryjournals.netchemistryjournals.net

Advances in computational chemistry, particularly Density Functional Theory (DFT), have provided detailed insights into these reaction pathways, aiding in the optimization of reaction conditions and the design of more efficient catalysts. chemistryjournals.netchemistryjournals.net The development of advanced catalytic systems aims to improve efficiency, reduce catalyst loading, and enhance selectivity and yields. acs.orgcapes.gov.br

Table 1: Common Catalytic Systems for C-S Cross-Coupling Reactions

Catalyst/Metal Ligand Typical Substrates Reference
Palladium (Pd) Phosphine-based (e.g., Xantphos) Aryl halides, thiols researchgate.net
Nickel (Ni) Phosphine-based Aryl halides, thiols chemistryjournals.netresearchgate.net
Iron (Fe) Various Aryl halides, thiols chemistryjournals.net

Mechanistic Aspects of Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) provides a classic, metal-free pathway to form aryl thioethers. This mechanism is particularly effective for aromatic rings that are "activated" by the presence of strong electron-withdrawing groups, such as the nitro group (-NO₂) in 4-nitrobenzene derivatives. researchgate.netnih.gov

The SNAr mechanism is a two-step addition-elimination process: researchgate.net

Nucleophilic Attack and Formation of Meisenheimer Complex : A nucleophile, in this case, a thiolate anion (RS⁻), attacks the carbon atom bearing the leaving group (typically a halide). researchgate.net This attack is facilitated by the electron-withdrawing nitro group, which delocalizes the resulting negative charge. The formation of this resonance-stabilized anionic σ-adduct, known as a Meisenheimer complex, is the rate-determining step. researchgate.net

Expulsion of the Leaving Group : The aromaticity of the ring is restored in the second, faster step, where the leaving group is expelled. researchgate.net

Recent studies have revealed that the SNAr mechanism can be more complex than the simple stepwise model, with some reactions proceeding through a concerted (cSNAr) or borderline mechanism, especially with certain nucleophiles and substrates. rsc.org For the reaction of heteroaryl halides with thiols, the SNAr reaction proceeds smoothly, and the reactivity is highly dependent on the electronic nature of the heteroarene. nih.gov

Role of Intermediates in Decarbonylative Thioetherification

Decarbonylative thioetherification is an innovative method that uses carboxylic acids or their derivatives as starting materials to form C-S bonds, avoiding the use of aryl halides. Nickel-catalyzed versions of this reaction have been developed, demonstrating broad functional group tolerance. researchgate.netrsc.org

The mechanism of nickel-catalyzed decarbonylative thioetherification of carboxylic acids with thiols involves several key intermediates. researchgate.netresearchgate.net The reaction is believed to proceed through the formation of a highly reactive acyl intermediate. For instance, the carboxylic acid can be converted into an activated form, which then undergoes oxidative addition to the nickel catalyst. This is followed by decarbonylation (loss of CO), generating a nickel-aryl species. This species then reacts with the thiol to form the final thioether product and regenerate the catalyst. Mechanistic studies suggest that for related reactions, acyl halides can be key intermediates. researchgate.net

Table 2: Key Intermediates in Decarbonylative Thioetherification

Intermediate Type Description Role in Catalytic Cycle Reference
Activated Carboxylic Acid e.g., Acyl halide or anhydride Electrophilic partner for the catalyst researchgate.net
Acyl-Nickel Complex Formed after oxidative addition Precursor to decarbonylation researchgate.net
Aryl-Nickel Complex Formed after loss of CO Reacts with the thiol nucleophile researchgate.net

Nitration and Aromatic Functionalization Mechanisms

The synthesis of the nitrobenzene (B124822) core of this compound relies on one of the most fundamental reactions in organic chemistry: electrophilic aromatic substitution. The directing effects of the substituents already present on the ring dictate the regioselectivity of further functionalization.

Electrophilic Aromatic Substitution Pathways in Nitrobenzene Formation

The nitration of benzene (B151609) to form nitrobenzene is a classic example of an electrophilic aromatic substitution (EAS) reaction. jove.comunacademy.com The reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. chemguide.co.uk

The mechanism involves three key steps: alevelh2chemistry.commasterorganicchemistry.com

Generation of the Electrophile : Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated nitric acid then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). jove.comchemguide.co.uk

Electrophilic Attack : The π-electron system of the benzene ring acts as a nucleophile, attacking the nitronium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. jove.commasterorganicchemistry.com

Deprotonation : A weak base in the mixture, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom that bears the new nitro group. This restores the aromaticity of the ring, yielding nitrobenzene as the final product. unacademy.commasterorganicchemistry.com

This process is fundamental to introducing the nitro group onto the aromatic ring, which is a precursor to this compound.

Directing Effects of Nitro and Thioether Substituents on Aromatic Reactivity

When an electrophilic aromatic substitution reaction is performed on a substituted benzene ring, the existing substituent influences both the rate of the reaction and the position of the incoming electrophile.

The **nitro group (-NO₂) ** is a powerful deactivating group and a meta-director. youtube.comyoutube.com

Deactivating Effect : The nitro group is strongly electron-withdrawing due to both inductive effects and resonance. It pulls electron density out of the aromatic ring, making the ring less nucleophilic and therefore less reactive towards electrophiles compared to benzene. youtube.com

Meta-Directing Effect : The electron-withdrawing nature of the nitro group destabilizes the carbocation intermediates formed during electrophilic attack. Resonance analysis shows that the positive charge of the arenium ion is placed on the carbon atom bearing the nitro group in the intermediates for ortho and para attack. This is a particularly unstable arrangement. The intermediate for meta attack avoids this, making it the least destabilized and therefore the favored pathway. minia.edu.egvedantu.com

The butylsulfanyl group (-SBu) , a type of thioether, has a more complex influence.

Deactivating Effect : Like halogens, the sulfur atom is more electronegative than carbon and withdraws electron density from the ring through an inductive effect, thus deactivating the ring towards EAS.

Ortho-, Para-Directing Effect : Despite its inductive deactivation, the sulfur atom has lone pairs of electrons that can be donated to the aromatic ring through resonance. This resonance donation stabilizes the carbocation intermediates formed during ortho and para attack, making these positions more favorable for substitution than the meta position.

In a molecule like this compound, the two groups have opposing directing effects. The powerful meta-directing nitro group and the ortho-, para-directing thioether group would make further electrophilic substitution challenging and would likely lead to a mixture of products, with substitution occurring at the positions ortho to the thioether group (and meta to the nitro group).

Table 3: Summary of Substituent Directing Effects

Substituent Effect on Reactivity Directing Influence Reason Reference
Nitro (-NO₂) Strongly Deactivating Meta Strong electron withdrawal (inductive and resonance) destabilizes ortho/para intermediates. youtube.comvedantu.com
Thioether (-SR) Weakly Deactivating Ortho, Para Inductive withdrawal deactivates, but resonance donation of lone pairs stabilizes ortho/para intermediates. minia.edu.eg

Mechanisms of Nitro Group Reductions

The reduction of aromatic nitro compounds is a fundamental transformation in organic chemistry, yielding aromatic amines that are crucial intermediates for various industries. researchgate.net The process involves the transfer of six electrons to the nitro group, leading to the formation of the corresponding amino group. nih.gov

The formation of aminoarenes from nitroaromatic compounds via catalytic transfer hydrogenation (CTH) is an efficient and selective method. researchgate.net This process typically utilizes a hydrogen donor, such as formic acid or hydrazine (B178648), in the presence of a metal catalyst. researchgate.netiranarze.ir While classical hydrogenation uses high-pressure molecular hydrogen, CTH offers an alternative route under milder conditions. acs.org

The general mechanism for the reduction of a nitroarene (Ar-NO₂) to an aminoarene (Ar-NH₂) proceeds through several key intermediates. The reaction is a stepwise process involving the sequential formation of a nitrosoarene (Ar-NO) and a hydroxylamine (B1172632) (Ar-NHOH) before the final amine product is obtained. nih.govrsc.org The reduction of the nitroso group to the hydroxylamine is typically much faster than the initial reduction of the nitro group. nih.gov

Various catalytic systems have been developed for this transformation. Molybdenum-based catalysts, such as cubane-type Mo₃S₄ cluster hydrides and oxygen-implanted MoS₂, have shown high activity and selectivity. iranarze.irrsc.org With Mo₃S₄ clusters and formic acid, the global catalytic process is highly exergonic and involves the transfer of hydrogen from the cluster to the nitrobenzene, regenerating the cluster hydride via a β-hydride elimination that releases CO₂. rsc.org In the case of oxygen-implanted MoS₂ catalysts using hydrazine hydrate (B1144303) as the hydrogen source, the catalytically active center is believed to be a Mo(IV)Ox structure. iranarze.ir This center facilitates the decomposition of hydrazine to generate active hydrogen species in-situ that are highly chemoselective for the nitro group reduction. iranarze.ir

Electrochemical methods, often combined with in situ spectroscopic techniques like Surface-Enhanced Raman Scattering (SERS), provide powerful tools for investigating the reaction mechanism at a molecular level. acs.org These approaches allow for the study of electron transfer steps and the identification of transient intermediates on the catalyst surface during the electrocatalytic hydrogenation of nitroarenes. acs.org

Table 1: Key Intermediates in the Catalytic Transfer Hydrogenation of Nitroarenes

StepReactantIntermediate/Product
1Nitroarene (Ar-NO₂)Nitrosoarene (Ar-NO)
2Nitrosoarene (Ar-NO)N-Arylhydroxylamine (Ar-NHOH)
3N-Arylhydroxylamine (Ar-NHOH)Aminoarene (Ar-NH₂)

Photochemical Transformation Pathways

Nitroaromatic compounds exhibit a diverse and intriguing photochemistry, largely due to the presence of the nitro (NO₂) functional group which facilitates rapid intersystem crossing channels. researchgate.net Upon absorption of UV light, these molecules can undergo various transformations, including the photorelease of nitric oxide (NO). aip.orgaip.org

The photorelease of nitric oxide from nitrobenzene and its derivatives is a process of significant interest, particularly for applications requiring the precise spatial and temporal control of NO delivery. aip.orgacs.org The mechanism is complex and has been the subject of extensive theoretical and experimental investigation. aip.org

The generally accepted pathway for NO photorelease involves several key steps:

Photoexcitation: The process begins with the absorption of a photon, promoting the nitroaromatic molecule from its ground state (S₀) to an excited singlet state (S₁). acs.org For nitrobenzene, this is often a transition to the ¹(nₐπ*) state. acs.org

Intersystem Crossing (ISC): Due to the presence of the nitro group, the molecule can efficiently undergo intersystem crossing from the excited singlet state to a lower-energy triplet state, typically the ³(πOπ*) state. researchgate.netaip.org

Isomerization: From the triplet state, the molecule can access a reactive singlet-triplet crossing region. aip.org This leads to an intramolecular rearrangement, where the nitro group isomerizes into a more unstable nitrite (B80452) (-ONO) functional group. aip.org This photoisomerization is thought to proceed through a high-energy cyclic intermediate with an oxaziridine-like structure. aip.orgnih.gov

NO Release: The aryl nitrite intermediate is photolabile and subsequently cleaves to release nitric oxide (NO). aip.org

It is important to note that the primary photoproduct can also be nitrogen dioxide (NO₂), which in some cases is formed in higher quantities than NO. nih.govacs.org The formation of NO₂ is theorized to occur on the triplet manifold through a pathway involving the C–NO₂ bond stretching and dissociation. acs.org

The efficiency of the NO photorelease is highly dependent on the molecular structure. researchgate.netaip.org Factors such as the presence of ortho-substituents (e.g., methyl groups) and the extent of the π-electron conjugated system can significantly influence the reaction yield. researchgate.netaip.orgacs.org For instance, extending the π-conjugation in 4-substituted nitrobenzenes has been shown to enhance NO-releasing activity upon visible-light irradiation. acs.org

Table 2: Mechanistic Steps in the Photorelease of Nitric Oxide from Nitrobenzene Derivatives

StepProcessDescription
1UV AbsorptionExcitation from the ground state (S₀) to an excited singlet state (S₁). acs.org
2Intersystem CrossingTransition from the singlet excited state to a triplet excited state (e.g., ³(πOπ*)). researchgate.netaip.org
3IsomerizationRearrangement from the nitro (-NO₂) form to the nitrite (-ONO) form, possibly via an oxaziridine (B8769555) intermediate. aip.org
4DissociationCleavage of the O-N bond in the nitrite intermediate to release nitric oxide (NO). aip.org

Advanced Spectroscopic Methodologies for Structural Elucidation of 1 Butylsulfanyl 4 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the hydrogen and carbon skeletal framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

¹H NMR spectroscopy for 1-(butylsulfanyl)-4-nitrobenzene reveals distinct signals corresponding to the protons of the butyl group and the aromatic ring. The aromatic region of the spectrum is characteristic of a 1,4-disubstituted benzene (B151609) ring, showing two sets of doublets. The protons ortho to the electron-withdrawing nitro group (H-3 and H-5) are deshielded and appear at a lower field (further downfield) compared to the protons ortho to the butylsulfanyl group (H-2 and H-6).

The aliphatic butyl chain displays four distinct signals. The methylene (B1212753) group protons directly attached to the sulfur atom (-S-CH₂-) appear as a triplet. The adjacent methylene protons (-CH₂-) present as a multiplet, as do the next methylene protons in the chain. The terminal methyl group (-CH₃) protons appear as a triplet at the highest field (most upfield) due to their distance from the electronegative sulfur atom and the aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic H-3, H-5 ~8.1-8.2 Doublet (d)
Aromatic H-2, H-6 ~7.3-7.4 Doublet (d)
-S-CH₂- ~3.0-3.1 Triplet (t)
-S-CH₂-CH₂ - ~1.6-1.7 Multiplet (m)
-CH₂-CH₂ -CH₃ ~1.4-1.5 Multiplet (m)

Note: Predicted values are based on typical chemical shifts for similar structural motifs. ichemical.comrsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis and Quantitative Applications

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six unique carbon signals are expected in the aromatic region (four for the benzene ring) and four signals for the butyl chain. The carbon atom attached to the nitro group (C-4) is the most deshielded aromatic carbon, appearing significantly downfield. Conversely, the carbon atom bonded to the sulfur (C-1) also shows a distinct chemical shift.

Quantitative ¹³C NMR (qNMR) can be employed to determine the purity of a substance or the composition of a mixture without the need for identical reference standards. nih.gov For qNMR to be accurate, experimental parameters must be carefully controlled to ensure that the integrated signal intensity is directly proportional to the number of carbon nuclei. nih.gov This involves overcoming challenges related to long spin-lattice relaxation times (T₁) and the nuclear Overhauser effect (NOE). nih.gov This is often achieved by using extended relaxation delays between pulses and applying inverse-gated proton decoupling, which suppresses the NOE while maintaining singlet signals for protonated carbons. nih.govnih.gov While specific quantitative studies on this compound are not detailed, the principles of ¹³C qNMR are broadly applicable for purity assessment and analysis. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C-4 (C-NO₂) ~148-150
C-1 (C-S) ~145-147
C-2, C-6 ~126-128
C-3, C-5 ~123-124
-S-CH₂- ~31-33
-S-CH₂-CH₂ - ~30-32
-CH₂-CH₂ -CH₃ ~21-23

Note: Predicted values are based on typical chemical shifts for similar structural motifs such as 4-nitroanisole (B1192098) and 1-butoxy-4-(trifluoromethyl)benzene. rsc.orgchemicalbook.com

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, COSY spectra would show cross-peaks connecting adjacent protons in the butyl chain: the -S-CH₂- protons would be correlated with the neighboring -CH₂- protons, which in turn would be correlated to the next -CH₂- group, and finally to the terminal -CH₃ group. This confirms the sequence of the aliphatic chain. youtube.comsdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached (one-bond C-H correlations). sdsu.eduuvic.ca Each proton signal from the butyl chain and the aromatic ring would show a cross-peak to its corresponding carbon signal in the ¹³C spectrum, allowing for definitive assignment of each CHₓ group. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular structure. sdsu.edu Key HMBC correlations would include:

A cross-peak between the -S-CH₂- protons and the aromatic carbon C-1, confirming the attachment of the butyl chain to the ring via the sulfur atom.

Correlations from the aromatic protons (H-2/H-6) to carbons C-1, C-3/C-5, and C-4.

Correlations from the aromatic protons (H-3/H-5) to carbons C-1, C-2/C-6, and C-4. These long-range correlations definitively establish the substitution pattern on the benzene ring. youtube.comresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules, providing characteristic fingerprints of functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is dominated by strong absorptions from the nitro group. researchgate.net The asymmetric and symmetric stretching vibrations of the NO₂ group appear as two intense bands. Other key absorptions include C-H stretching vibrations from the aromatic ring and the aliphatic butyl chain, C=C stretching from the aromatic ring, and the C-S stretching vibration. nih.gov

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Nitro (NO₂) Asymmetric Stretch ~1515-1530
Nitro (NO₂) Symmetric Stretch ~1340-1350
Aromatic C-H Stretch ~3000-3100
Aliphatic C-H Stretch ~2850-2960
Aromatic C=C Stretch ~1600, ~1475

Note: Wavenumber ranges are based on data for similar nitroaromatic compounds. researchgate.netnih.gov

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS)

Raman spectroscopy provides complementary information to FT-IR. The symmetric stretch of the nitro group typically gives a very strong band in the Raman spectrum. The aromatic ring vibrations are also prominent.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique used to study molecules adsorbed on nanostructured metal surfaces, such as gold or copper. researchgate.net Studies on the closely related compound 4-nitrobenzenethiol have shown that when adsorbed on SERS-active substrates, the nitro group can undergo photoreduction upon laser irradiation. researchgate.net This surface-induced reaction can convert the nitro group (-NO₂) into other species, such as an amino group (-NH₂) or an azo group (-N=N-), leading to the appearance of new characteristic Raman bands. For example, the formation of p,p′-dimercaptoazobenzene is often observed, identified by new peaks around 1387 and 1432 cm⁻¹, corresponding to the N=N stretching vibration. researchgate.net This phenomenon highlights the utility of SERS not only for structural characterization but also for monitoring surface chemistry in real-time. researchgate.netrubiconscience.com.au

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical tool that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as the elucidation of molecular structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule with high accuracy. This precision allows for the calculation of the elemental composition and the unambiguous confirmation of the molecular formula. Unlike standard mass spectrometry, HRMS can differentiate between molecules that have the same nominal mass but different elemental compositions.

For this compound (C₁₀H₁₃NO₂S), HRMS provides an exact mass measurement, typically with an error of less than 5 parts per million (ppm). This level of accuracy is crucial for distinguishing its formula from other potential isobaric compounds. The technique ionizes the molecule, often using "soft" ionization methods like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to keep the molecule intact, and then measures the mass of the resulting molecular ion. The experimentally determined mass is then compared to the theoretically calculated mass for the proposed formula.

Table 1: Theoretical HRMS Data for this compound

Parameter Value
Molecular Formula C₁₀H₁₃NO₂S
Calculated Monoisotopic Mass 211.06670 u
Adducts [M+H]⁺, [M+Na]⁺, [M+K]⁺
Calculated Mass of [M+H]⁺ 212.07452 u
Calculated Mass of [M+Na]⁺ 234.05647 u

This table presents the theoretical high-resolution mass spectrometry data for the confirmation of the molecular formula of this compound. The data is generated for illustrative purposes based on the principles of HRMS.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govresearchgate.net It is an essential method for assessing the purity of volatile and semi-volatile compounds like this compound and for identifying any impurities or byproducts from a synthesis. nih.govmdpi.com

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a capillary column. nih.govjapsonline.com The column separates the components of the sample based on their boiling points and interactions with the column's stationary phase. As each separated component elutes from the column, it enters the mass spectrometer. mdpi.com There, it is ionized, typically by electron ionization (EI), which causes the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a "molecular fingerprint." The retention time from the GC and the fragmentation pattern from the MS allow for the confident identification and quantification of the main compound and any impurities. researchgate.net

Table 2: Typical GC-MS Operating Parameters for Analysis of Nitroaromatic Compounds

Parameter Typical Value/Condition
Gas Chromatograph (GC)
Column Type Fused silica (B1680970) capillary column (e.g., HP-5MS) nih.gov
Column Dimensions 30 m length x 0.25 mm I.D. x 0.25 µm film thickness nih.gov
Carrier Gas Helium nih.govjapsonline.com
Injection Mode Split/Splitless mdpi.com
Oven Temperature Program Initial hold at 110°C, ramp to 300°C nih.gov
Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) at 70 eV japsonline.com
Mass Analyzer Quadrupole
Scan Range 45-450 Da japsonline.com

This table outlines typical parameters for the GC-MS analysis of nitroaromatic compounds, which would be applicable for assessing the purity of this compound.

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray diffraction techniques are paramount for determining the atomic and molecular structure of crystalline materials. By analyzing the scattering pattern of X-rays passing through a crystal, one can deduce the arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction (SCXRD) is the most powerful method for determining the precise three-dimensional structure of a crystalline compound at an atomic level. mdpi.com This technique requires a high-quality single crystal of the material. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays, producing a unique diffraction pattern of spots. rigaku.comtugraz.at

Table 3: Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 5.8
c (Å) 18.2
β (°) 95.5
Volume (ų) 1100
Z (molecules/unit cell) 4
Calculated Density (g/cm³) 1.27

This table presents a hypothetical set of crystallographic data for this compound, illustrating the type of information obtained from a single crystal X-ray diffraction experiment.

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are complementary techniques that provide structural information over different length scales. malvernpanalytical.com While SCXRD requires a single crystal, SAXS and WAXS can be used on a variety of sample types, including powders, gels, liquids, and partially ordered materials. rigaku.com

SAXS probes structures on the nanometer to sub-micrometer scale (typically 1-100 nm). malvernpanalytical.comwikipedia.org It is used to determine the size, shape, and distribution of nanoparticles, or to characterize the structure of micelles, polymers, or biological macromolecules in solution. wikipedia.org For this compound, SAXS could be employed to study its aggregation behavior in solution or its dispersion within a polymer matrix.

WAXS , also known as Wide-Angle X-ray Diffraction (WAXD), provides information about the atomic-scale structure (typically less than 1 nm). malvernpanalytical.comrigaku.com It is sensitive to the crystalline arrangement of molecules. For a polycrystalline sample of this compound, WAXS would produce a diffraction pattern characterized by sharp peaks (Bragg peaks) corresponding to the crystalline domains. The positions and intensities of these peaks can be used to identify the crystal phase and determine unit cell parameters. researchgate.net Simultaneously performing SAXS and WAXS can provide a comprehensive picture of the hierarchical structure of a material from the atomic to the nanoscale. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. wikipedia.org XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are ejected from the top 1-10 nm of the material. wikipedia.org

From the kinetic energy of the photoelectrons, their binding energy can be determined. Each element has a unique set of binding energies associated with its core electron orbitals (e.g., C1s, O1s, N1s, S2p). Therefore, the XPS spectrum provides a direct measurement of the elemental composition of the sample surface. libretexts.org Furthermore, small shifts in these binding energies (chemical shifts) provide information about the oxidation state and local chemical environment of the atoms. For this compound, XPS can confirm the presence of carbon, nitrogen, oxygen, and sulfur. High-resolution scans of the individual elemental peaks can distinguish between carbon atoms in the aromatic ring and the butyl chain, the nitrogen in the nitro group, the oxygen atoms of the nitro group, and the sulfur atom in the thioether linkage, confirming their expected oxidation states. acs.org

Table 4: Expected Core-Level Binding Energies in XPS for this compound

Element Orbital Expected Binding Energy (eV) Inferred Chemical State
Carbon C1s ~284.8 C-C, C-H (aromatic and aliphatic)
~286.5 C-S
Nitrogen N1s ~406.0 R-NO₂
Oxygen O1s ~533.0 R-NO₂

This table shows the expected approximate binding energies for the core electrons of the elements in this compound. These values are based on typical binding energies for these functional groups and serve to illustrate the information obtainable from XPS.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is characterized by distinct absorption bands that arise from the promotion of electrons from lower energy molecular orbitals to higher energy ones. These transitions are primarily associated with the nitrobenzene (B124822) chromophore, which is influenced by the presence of the butylsulfanyl group.

The electronic spectrum of compounds containing a nitrobenzene moiety is typically dominated by transitions involving the aromatic ring and the nitro group. nih.gov In nonpolar solvents, nitrobenzene exhibits several absorption bands, including a weak band around 345-355 nm, a stronger band in the 280-340 nm region, and a very strong band between 250-280 nm. nih.gov These are generally assigned to n→π* and π→π* transitions. nih.govrsc.org

In the case of this compound, the sulfur atom of the butylsulfanyl group acts as an auxochrome, which can modulate the energy of the electronic transitions of the primary chromophore. The lone pair of electrons on the sulfur atom can interact with the π-system of the benzene ring, leading to a charge-transfer character in some of the transitions. This interaction typically results in a bathochromic (red) shift of the absorption maxima compared to unsubstituted nitrobenzene.

Detailed research on analogous compounds, such as 4-nitrothiophenol (B108094) and other p-substituted nitrobenzene derivatives, provides insight into the expected spectral behavior of this compound. For instance, 4-nitrothiophenol is known to have two intrinsic resonance absorptions in the visible spectral region. d-nb.info The substitution of the acidic proton of the thiol with an alkyl group, such as a butyl chain, is expected to further influence the position and intensity of these absorption bands.

The UV-Vis spectrum of this compound is anticipated to display a strong absorption band at a wavelength longer than that of nitrobenzene, likely in the region of 300-400 nm. This band is attributable to an intramolecular charge transfer (ICT) transition from the sulfur atom to the nitro group, mediated by the π-system of the benzene ring.

The following interactive data table summarizes the characteristic UV-Vis absorption data for nitrobenzene, a parent compound, which serves as a reference for understanding the electronic transitions in this compound.

Interactive Data Table: UV-Vis Absorption Data for Nitrobenzene

Transition TypeWavelength Range (nm)Molar Absorptivity (ε) (M⁻¹ cm⁻¹)Solvent
n→π~350~100Cyclohexane
π→π (Arene)~300~1,000Cyclohexane
π→π* (Nitro-Benzene)~250~10,000Cyclohexane

This table is based on data for nitrobenzaldehyde and is representative of the transitions expected for nitrobenzene derivatives. rsc.org

Strategic Role in Organic Synthesis and Material Science Precursor Chemistry

1-(Butylsulfanyl)-4-nitrobenzene as a Precursor for Diverse Organic Compounds

The true synthetic power of this compound lies in its capacity to be elaborated into a vast array of more complex molecules. The nitro group and the butylsulfanyl group can be selectively transformed, and the aromatic ring itself can be further functionalized, opening up numerous pathways for chemical diversification.

The most significant and widely utilized transformation of this compound is the reduction of its nitro group to an amine, yielding 4-(butylsulfanyl)aniline. This conversion is pivotal because it transforms a strongly electron-withdrawing, meta-directing nitro group into a strongly electron-donating, ortho-, para-directing amino group, fundamentally altering the chemical reactivity of the aromatic ring. msu.edu

The reduction can be accomplished through several well-established methods:

Catalytic Hydrogenation: This method involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni) on a carbon support (e.g., Pd/C). msu.edu

Metal-Acid Systems: A classic and effective approach is the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, typically hydrochloric acid (HCl). msu.edu

The resulting 4-(butylsulfanyl)aniline is a valuable intermediate in its own right. The amino group can undergo a plethora of further reactions, including diazotization to form diazonium salts, which are themselves versatile intermediates for introducing a wide range of substituents (halogens, cyano, hydroxyl groups, etc.) onto the aromatic ring. youtube.com This two-step process (reduction followed by diazotization) makes this compound a gateway molecule to a large family of substituted aryl thioethers.

Common Reagents for Nitro Group Reduction
MethodReagentsTypical ConditionsKey Features
Catalytic HydrogenationH₂, Pd/C, PtO₂, or Raney NiPressurized H₂, solvent (e.g., Ethanol, Ethyl Acetate)Clean reaction, high yield, can sometimes affect other functional groups.
Metal in AcidFe/HCl, Sn/HCl, Zn/HClAqueous acid, often heatedCost-effective, robust, tolerates many functional groups. msu.edu
Transfer HydrogenationHydrazine (B178648), Ammonium formatePd/C catalyst, solvent (e.g., Methanol)Avoids use of pressurized hydrogen gas.

Beyond the nitro group, both the aryl ring and the butyl chain of this compound offer sites for further functionalization.

Aryl Ring Functionalization: The nitro group is a powerful deactivating group for electrophilic aromatic substitution, directing incoming electrophiles to the meta position. msu.edurutgers.edu However, it strongly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to itself. rutgers.edu While the para position is blocked by the butylsulfanyl group, this reactivity principle is fundamental. For instance, related compounds like 2,4-dinitrochlorobenzene readily undergo substitution of the chlorine by nucleophiles. rutgers.edu After reduction to the aniline (B41778), the resulting amino group becomes a strong activating, ortho-para director, facilitating electrophilic substitution reactions like halogenation or sulfonation at the positions ortho to the amine.

Butyl Chain and Sulfur Atom Functionalization: The thioether linkage itself can be a site of reaction. Oxidation of the sulfur atom can produce the corresponding sulfoxide (B87167) and sulfone, which alters the electronic properties and steric profile of the molecule. The butyl chain, while generally less reactive, could potentially undergo functionalization via radical reactions under specific conditions, though this is less common compared to modifications of the aryl ring and nitro group.

Formation of Poly(aryl thioether)s and Other Polymeric Structures

The bifunctional nature of this compound and its derivatives makes them excellent candidates for monomer synthesis in the production of high-performance polymers, particularly poly(aryl thioether)s (PATs). These materials are known for their exceptional thermal stability and chemical resistance. researchgate.netnih.gov

A key synthetic strategy for PATs is the nucleophilic aromatic substitution nitro-displacement reaction. researchgate.netacs.org In this approach, a dinitro monomer is reacted with an aromatic dithiol. The nitro groups, activated by other electron-withdrawing groups on the monomer, serve as leaving groups that are displaced by the thiolate nucleophiles to form the repeating thioether linkages of the polymer chain. researchgate.net While this compound itself is a mono-nitro compound, it serves as a model for the reactivity of the nitro-aryl-thioether system. Dinitro-functionalized aryl thioethers could be synthesized and used as monomers in such polymerizations.

Porous organic polymers (POPs) are a class of materials with high surface areas and tunable porosity, making them useful for applications in gas storage, separation, and catalysis. mdpi.comproquest.comresearchgate.net Aromatic nitro compounds are valuable building blocks for certain types of POPs. mdpi.com

One established method for creating porous azo-bridged polymers is the reductive homocoupling of aromatic nitro monomers using reagents like zinc powder or sodium borohydride. mdpi.com In this process, molecules of a nitro-containing monomer, such as a dinitro-functionalized analog of this compound, would be coupled through the reduction of their nitro groups to form azo (-N=N-) linkages, creating a robust, cross-linked porous network. The butylsulfanyl groups would be incorporated into the polymer framework, potentially imparting specific properties like hydrophobicity or affinity for certain substrates. Such materials have shown promise in selectively adsorbing organic molecules like 4-nitrophenol (B140041) from water. rsc.org

Polymerization Strategies Involving Nitro-Aryl Monomers
Polymer TypeSynthetic StrategyRole of Nitro GroupResulting Linkage
Poly(aryl thioether)sNucleophilic Aromatic Substitution PolymerizationLeaving Group researchgate.netacs.orgAryl-S-Aryl
Azo-Bridged Porous Organic PolymersReductive HomocouplingReactant/Coupling Site mdpi.comAryl-N=N-Aryl

Development of Catalytic Systems and Ligands Utilizing Aryl Thioether Scaffolds

Aryl thioether compounds are increasingly recognized for their utility as ligands in transition-metal catalysis. bohrium.com The sulfur atom in a thioether can act as a soft donor, coordinating to metal centers like palladium (Pd), nickel (Ni), or copper (Cu). bohrium.comacsgcipr.org The strategic placement of a thioether group alongside another donor atom, such as nitrogen, allows for the creation of bidentate (two-coordination sites) or multidentate ligands that can stabilize and control the reactivity of a metal catalyst.

This compound is an ideal precursor for such ligands. Following the reduction of the nitro group to 4-(butylsulfanyl)aniline, the resulting amino group can be readily modified to introduce a second coordinating site, leading to valuable N,S-bidentate ligands. These ligands are crucial in a variety of catalytic reactions, including cross-coupling reactions. acsgcipr.org Furthermore, heteroaryl thioethers have been developed as weakly coordinating directing groups for palladium-catalyzed C-H functionalization reactions, demonstrating the versatility of the thioether moiety in modern catalysis. nih.gov

Intermediacy in Complex Molecule Synthesis Pathways

The synthesis of complex organic molecules, particularly polysubstituted aromatic compounds, requires careful strategic planning. libretexts.org The order of reactions is often critical to ensure the correct placement of substituents due to their directing effects. youtube.comlibretexts.org

This compound exemplifies a useful intermediate in such multi-step syntheses. A synthetic plan might involve introducing the butylsulfanyl and nitro groups early on. The deactivating nature of the nitro group can protect the ring from certain reactions while other parts of a molecule are modified. libretexts.org In a later step, the nitro group can be reduced to the strongly activating amino group, which then directs subsequent electrophilic substitutions to the ortho positions. msu.edu This ability to "switch" the electronic character of the substituent from deactivating to activating is a powerful tool in synthetic strategy. This makes nitro-containing compounds like this compound valuable intermediates for accessing specific isomers of complex target molecules that might be difficult to obtain through other routes. youtube.comunpatti.ac.id

Conclusion and Future Research Directions

Summary of Current Understanding and Key Achievements in 1-(Butylsulfanyl)-4-nitrobenzene Chemistry

The study of this compound, a member of the substituted nitroaromatic thioether family, has been primarily centered on its synthesis and fundamental reactivity. Key achievements in the chemistry of this compound are rooted in established synthetic methodologies. The most common preparative route involves the nucleophilic aromatic substitution of a para-substituted nitrobenzene (B124822) bearing a suitable leaving group, such as 1-chloro-4-nitrobenzene (B41953), with butanethiol or its corresponding thiolate. This method provides a reliable and straightforward entry to the target molecule.

Identification of Knowledge Gaps and Challenges in Synthetic and Mechanistic Aspects

Despite the foundational understanding, significant knowledge gaps and challenges persist in the chemistry of this compound and related structures. A primary challenge lies in achieving more sophisticated and selective functionalizations. While the reduction of the nitro group and oxidation of the sulfide (B99878) are well-known, methods for other transformations remain less explored. For instance, the selective functionalization of the C-H bonds on the aromatic ring or the butyl chain is a considerable hurdle due to the multiple potential reaction sites.

Furthermore, there is a notable lack of in-depth mechanistic studies concerning its reactions. While general mechanisms can be inferred, detailed kinetic and computational investigations are scarce. For example, understanding the precise catalytic cycles and intermediates in transition-metal-catalyzed cross-coupling reactions involving this substrate is an area requiring further clarification. Recent work on iron-catalyzed nitro reduction highlights the complexity of these systems, which can involve multiple interlinked catalytic cycles. acs.org The chemoselectivity in reactions involving multiple reducible functional groups also presents a significant challenge that has only recently begun to be addressed with advanced catalytic systems. acs.org

Another gap is the limited exploration of its asymmetric transformations. The development of catalytic asymmetric methods to, for instance, oxidize the sulfide to a chiral sulfoxide (B87167) would be of considerable value but remains an underdeveloped area for this specific substrate. The inherent reactivity of the nitro group can often complicate the use of sensitive catalysts and reagents required for such fine-tuned transformations.

Prospective Research Avenues for Advanced Functionalization and Theoretical Exploration of Substituted Nitroaromatic Thioethers

The existing knowledge gaps point toward several promising avenues for future research. A major focus should be on the development of novel methods for advanced functionalization. This includes leveraging the thioether moiety as a directing group for transition-metal-catalyzed remote C-H functionalization on the aromatic ring or the alkyl chain. nih.gov Such strategies could unlock new pathways to complex substituted anilines and phenols after subsequent manipulation of the nitro and sulfide groups.

There is also significant potential in exploring the reductive functionalization of the nitro group beyond simple reduction to an amine. acs.org Catalytic methods that couple the reduction process with the formation of new C-N or C-O bonds in an intermolecular or intramolecular fashion could provide direct access to a wide array of heterocyclic and other complex nitrogen-containing compounds.

Q & A

Q. What are the common synthetic routes for 1-(butylsulfanyl)-4-nitrobenzene, and how can reaction efficiency be optimized?

this compound is typically synthesized via nucleophilic aromatic substitution (NAS). A halogenated precursor (e.g., 1-chloro-4-nitrobenzene) reacts with butylthiol in the presence of a base (e.g., KOH or NaH) to replace the halogen with the butylsulfanyl group. Solvent choice (e.g., DMF or THF) and temperature (80–120°C) critically influence yield. For example, prolonged heating (>12 hours) under reflux can improve conversion rates .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • NMR : ¹H NMR reveals aromatic proton signals (δ 8.1–8.4 ppm for nitro-substituted protons) and butyl chain resonances (δ 0.9–1.7 ppm). ¹³C NMR confirms the sulfur-carbon bond (δ 35–45 ppm) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) is effective for purity assessment, especially when monitoring byproducts like sulfoxides .

Q. How can solubility and purification challenges be addressed for this compound?

this compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Recrystallization using ethanol/water mixtures (7:3 v/v) enhances purity. Column chromatography with silica gel and hexane/ethyl acetate (4:1) eluent effectively removes unreacted starting materials .

Advanced Research Questions

Q. What is the mechanistic pathway for the oxidation of this compound to sulfone derivatives?

Controlled oxidation with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) converts the sulfide to sulfone. Kinetic studies show a two-step process: initial formation of sulfoxide (δS=O ~1050 cm⁻¹ in IR) followed by complete oxidation to sulfone (δS=O ~1300 cm⁻¹). Solvent polarity (e.g., acetic acid vs. dichloromethane) significantly impacts reaction rate and selectivity .

Q. How do computational studies aid in understanding the electronic properties of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict the electron-withdrawing effect of the nitro group, which directs electrophilic substitution to the para position relative to the sulfanyl group. Frontier molecular orbital (FMO) analysis reveals a low-energy LUMO (-1.8 eV), suggesting reactivity toward nucleophiles .

Q. How can conflicting data on reaction yields be resolved when varying substituents or catalysts?

Contradictions in reported yields often arise from differences in catalyst loading (e.g., Pd vs. Cu catalysts) or solvent dielectric constants. Systematic optimization using design of experiments (DoE) methodologies, such as response surface modeling, can identify critical parameters (e.g., temperature, molar ratios) to reconcile discrepancies .

Q. What strategies improve regioselectivity in derivatization reactions of this compound?

The nitro group’s strong meta-directing effect ensures electrophilic attacks occur at the ortho position relative to the sulfanyl group. Steric hindrance from the butyl chain can be mitigated using bulky directing groups (e.g., tert-butyl) or low-temperature conditions (-20°C) to suppress competing pathways .

Methodological Notes

  • Synthesis Optimization : Monitor reaction progress via TLC (Rf = 0.5 in hexane/ethyl acetate 3:1) to minimize over-oxidation .
  • Analytical Validation : Cross-validate HPLC retention times with LC-MS to confirm molecular ion peaks (m/z = 225 [M+H]⁺) .
  • Safety : Handle butylthiol in a fume hood due to its malodorous and toxic nature. Neutralize waste with 10% NaOH before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.